Bis(2,2,2 trifluoroethyl)phosphite
Description
Overview of Fluorinated Organophosphorus Compounds in Contemporary Chemical Research
Fluorinated organophosphorus compounds represent a pivotal class of molecules in modern chemical research, finding applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netacs.org The introduction of fluorine atoms into organophosphorus structures can dramatically alter their physical, chemical, and biological properties. researchgate.net The high electronegativity of fluorine often enhances the metabolic stability and lipophilicity of molecules, which can improve the pharmacokinetic profiles of pharmaceuticals. researchgate.net In materials science, fluorination contributes to enhanced thermal stability and chemical resistance in polymers and other materials. chemimpex.com The unique properties of the carbon-fluorine bond, including its strength and polarity, continue to drive the exploration of new fluorinated organophosphorus reagents and their applications.
Strategic Importance of Phosphite (B83602) Esters in Synthetic Chemistry and Materials Science
Phosphite esters are versatile intermediates and reagents in synthetic chemistry. fiveable.mechemeurope.com They are widely utilized in fundamental transformations such as the Michaelis-Arbuzov and Perkow reactions to form phosphonates and vinyl phosphonates, respectively. chemeurope.comkiddle.co Their utility also extends to their role as reducing agents and as ligands in homogeneous catalysis, where they are components of industrial catalysts for processes like hydroformylation and hydrocyanation. chemeurope.comkiddle.cowikipedia.org In materials science, phosphite esters function as effective stabilizers for polymers, such as PVC, by preventing degradation caused by heat and oxidation. wikipedia.orgwelltchemicals.com The ability to readily tune the steric and electronic properties of phosphite esters by varying the organic substituents allows for fine control over their reactivity and function.
Research Landscape of Bis(2,2,2-trifluoroethyl)phosphite: A Multidisciplinary Perspective
Bis(2,2,2-trifluoroethyl)phosphite, also known as Bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP), has emerged as a compound of significant interest across multiple research areas. chemimpex.commdpi.com Its unique structure, combining a reactive phosphorus(III) center with electron-withdrawing trifluoroethyl groups, makes it a valuable precursor and reagent. In organic synthesis, it is employed in the preparation of H-phosphonates and functionalized phosphonates. mdpi.comnih.govnih.gov In materials science, it is investigated for its potential as a flame retardant and as an electrolyte additive in lithium-ion batteries to improve performance and safety. chemimpex.comresearchgate.netsigmaaldrich.com The multidisciplinary interest in this compound underscores its versatility and the strategic advantages conferred by its fluorinated structure.
Scope and Objectives of the Academic Review
This review aims to provide a detailed and authoritative overview of Bis(2,2,2-trifluoroethyl)phosphite. It will systematically cover its chemical and physical properties, methods of synthesis, and key applications. The objective is to consolidate the current understanding of this compound from diverse research findings into a single, comprehensive resource. This article will adhere strictly to the outlined topics, presenting scientifically accurate information supported by research data.
Chemical and Physical Properties
Bis(2,2,2-trifluoroethyl)phosphite is a colorless to nearly colorless liquid with a molecular formula of C₄H₅F₆O₃P. chemimpex.comsigmaaldrich.com The presence of the trifluoroethyl groups significantly influences its physical and chemical properties.
| Property | Value | Source |
| Molecular Weight | 246.05 g/mol | chemimpex.com |
| Density | 1.545 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 43-44 °C at 2 mmHg | sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.332 | sigmaaldrich.com |
| Flash Point | 76 °C (closed cup) | sigmaaldrich.com |
This table is interactive. Users can sort and filter the data.
Synthesis and Reactions
The synthesis of Bis(2,2,2-trifluoroethyl)phosphite can be achieved through several methods. A common approach involves the reaction of phosphorus trichloride (B1173362) with 2,2,2-trifluoroethanol (B45653). wikipedia.org It can also be prepared via transesterification reactions. wikipedia.org
This phosphite ester is a key precursor in various chemical transformations. It is notably used in the synthesis of H-phosphonates through alcoholysis, often facilitated by microwave assistance. mdpi.comnih.gov This method allows for the preparation of a range of dialkyl and cyclic H-phosphonates under mild, additive-free conditions. mdpi.com Furthermore, it serves as a reagent for the synthesis of mono- and diesters of phosphorous acid. fishersci.ca
The compound is also utilized in the Arbuzov reaction. For instance, its reaction with 2-bromo-N-methoxy-N-methylacetamide, in the presence of KF/alumina, yields N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, a precursor for Z-unsaturated amides. nih.govsigmaaldrich.com
Applications in Organic Synthesis
The utility of Bis(2,2,2-trifluoroethyl)phosphite in organic synthesis is primarily centered on its role as a precursor to other valuable organophosphorus compounds.
Precursor for H-Phosphonates
A significant application of Bis(2,2,2-trifluoroethyl)phosphite is its use as a starting material for the synthesis of H-phosphonates. mdpi.comnih.gov The transesterification of this compound with various alcohols provides a convenient route to both symmetrical and unsymmetrical dialkyl H-phosphonates. mdpi.com A key advantage of this method is the volatility of the 2,2,2-trifluoroethanol byproduct, which can be easily removed from the reaction mixture. mdpi.com
Synthesis of Functionalized Phosphonates
Bis(2,2,2-trifluoroethyl)phosphite is also employed in the synthesis of more complex, functionalized phosphonates. These resulting compounds, which may contain N-amidomethyl and phosphoryl moieties, are of interest for their potential biological activity and as polydentate chelating ligands. researchgate.net
Applications in Materials Science
The unique properties imparted by the trifluoroethyl groups make Bis(2,2,2-trifluoroethyl)phosphite a candidate for advanced materials applications.
Flame Retardants
Organophosphorus compounds are well-known for their flame-retardant properties, and Bis(2,2,2-trifluoroethyl)phosphite is no exception. It is used in the development of flame-retardant materials, contributing to improved fire safety in plastics and textiles. chemimpex.com The phosphorus component acts by promoting char formation, while the fluorine content can help to suppress combustion in the gas phase.
Lithium-Ion Battery Electrolytes
There is growing research into the use of fluorinated organophosphorus compounds as additives in lithium-ion battery electrolytes to enhance safety and performance. researchgate.net Tris(2,2,2-trifluoroethyl) phosphite, a related compound, has been studied for its ability to improve the thermal stability of electrolytes and the cycling performance of high-voltage cathodes. researchgate.netsigmaaldrich.comrsc.orgresearchgate.net Compounds like Bis(2,2,2-trifluoroethyl)phosphite are being investigated for similar purposes, with the aim of creating non-flammable and more stable electrolyte formulations for next-generation batteries. rsc.orgacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4F6O3P- |
|---|---|
Molecular Weight |
245.04 g/mol |
IUPAC Name |
bis(2,2,2-trifluoroethyl) phosphite |
InChI |
InChI=1S/C4H4F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2/q-1 |
InChI Key |
IESPNWVSLUTLPN-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)OP([O-])OCC(F)(F)F |
Canonical SMILES |
C(C(F)(F)F)OP([O-])OCC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2,2,2 Trifluoroethyl Phosphite and Its Derivatives
Established Synthetic Routes to Bis(2,2,2-trifluoroethyl)phosphite
The creation of Bis(2,2,2-trifluoroethyl)phosphite and its immediate precursors has been approached through several methods, ranging from traditional multi-step processes to more streamlined modern syntheses.
Conventional Esterification Approaches
Conventional methods for the synthesis of dialkyl phosphites, the class of compounds to which Bis(2,2,2-trifluoroethyl)phosphite belongs, typically involve the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol. mdpi.comgoogle.com In a representative procedure, phosphorus trichloride is reacted with three equivalents of an alcohol in the presence of a tertiary amine base, such as diethylaniline or triethylamine. orgsyn.org The base is crucial for neutralizing the hydrogen chloride (HCl) generated during the reaction.
For the synthesis of the title compound, this would involve the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol (B45653). The reaction mixture, typically in a dry solvent like petroleum ether, is cooled while the phosphorus trichloride solution is added. orgsyn.org After the addition, the mixture is heated to complete the reaction. A significant precipitate of the amine hydrochloride salt is formed, which is then removed by filtration. The final product is isolated from the filtrate by distillation under reduced pressure. orgsyn.org While fundamental, these methods can be cumbersome due to the formation of copious amounts of salt precipitate and the need for careful purification. orgsyn.org
Improved Synthesis of Bis(2,2,2-trifluoroethyl)phosphorochloridate as a Precursor
Bis(2,2,2-trifluoroethyl)phosphorochloridate is a key electrophile and a direct derivative of the title phosphite (B83602), which serves as its precursor. Historically, the synthesis of this phosphorochloridate was impractical, involving the treatment of phosphorus oxychloride with 2,2,2-trifluoroethanol. This route produced a mixture of products that required tedious and difficult separation through repeated high-vacuum fractional distillations, resulting in low yields.
A significantly improved, efficient, one-step synthesis has been developed that provides the pure material in quantitative yield. This method involves the reaction of commercially available Bis(2,2,2-trifluoroethyl)phosphite with sulfuryl chloride in benzene (B151609). The addition of a benzene solution of the phosphite to a sulfuryl chloride solution in benzene leads to the quantitative formation of Bis(2,2,2-trifluoroethyl)phosphorochloridate. The product is easily purified by a single distillation under aspirator or high vacuum. This streamlined process avoids the low yields and difficult separations of the older method.
Microwave-Assisted Synthesis of Dialkyl and Cyclic H-Phosphonates via Bis(2,2,2-trifluoroethyl)phosphonate (BTFEP)
Bis(2,2,2-trifluoroethyl)phosphonate (BTFEP), the P(V) tautomer of the title phosphite, has emerged as an excellent precursor for the synthesis of other H-phosphonates through transesterification. Microwave-assisted synthesis using BTFEP has proven to be a particularly attractive method for producing various dialkyl and cyclic H-phosphonates. mdpi.comnih.gov This technique offers simple alcoholysis under non-inert and additive-free conditions, featuring short reaction times and requiring only stoichiometric amounts of the alcohol. mdpi.comnih.gov
The process involves heating a mixture of BTFEP and a desired diol or alcohol in a solvent like THF within a sealed microwave vessel. mdpi.com This method has been successfully used to synthesize a range of homo- and hetero-disubstituted dialkyl H-phosphonates as well as various cyclic H-phosphonates. mdpi.com
| Product Type | Reactant | Conditions | Time (min) |
| Cyclic H-Phosphonate | Ethylene (B1197577) Glycol | 130 °C, Microwave | 15 |
| Cyclic H-Phosphonate | 1,3-Propanediol | 130 °C, Microwave | 15 |
| Cyclic H-Phosphonate | (±)-2,3-Butanediol | 130 °C, Microwave | 30 |
| Di-substituted H-Phosphonate | Ethanol (B145695) | 130 °C, Microwave | 30 |
| Di-substituted H-Phosphonate | Isopropanol | 130 °C, Microwave | 30 |
This table is representative of the general conditions and is based on findings from Pohl et al. mdpi.com
Continuous Flow Reactor Methodologies for Related Phosphonates
Continuous flow chemistry is an emerging technology that offers significant advantages for chemical synthesis, including enhanced safety, better temperature control, and improved scalability. organic-chemistry.org In a flow reactor, reagents are pumped through a tube or channel where the reaction occurs, allowing for precise control over reaction parameters and the safe handling of hazardous intermediates. organic-chemistry.org
While specific literature detailing the continuous flow synthesis of Bis(2,2,2-trifluoroethyl)phosphite is not widely available, the principles of flow chemistry have been successfully applied to the synthesis of other organophosphorus compounds and to fluorination reactions. For example, flow systems have been used to manage highly exothermic reactions like organometallic additions and to safely generate and use explosive intermediates. Given that conventional phosphite synthesis can involve hazardous reagents like phosphorus trichloride and produce problematic byproducts, continuous flow processing represents a promising future direction. This approach could offer a safer, more efficient, and scalable manufacturing process for the title compound and its derivatives.
Strategic Modifications and Functionalization of the Bis(2,2,2-trifluoroethyl)phosphite Scaffold
The Bis(2,2,2-trifluoroethyl)phosphite scaffold and its phosphonate (B1237965) analogue are versatile platforms for further chemical modification and functionalization.
One key strategic modification is the Arbuzov reaction. For instance, N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide can be readily synthesized via an Arbuzov reaction using commercially available tris(2,2,2-trifluoroethyl)phosphite and 2-bromo-N-methoxy-N-methylacetamide. nih.gov This phosphonamide is a valuable reagent that can be used in reactions with aldehydes to produce Z-unsaturated amides in good yields. nih.gov
Another important functionalization involves Lewis acid-catalyzed phosphonylation. Researchers have developed a method for the selective and user-friendly phosphonylation of diverse alcohols using Bis(2,2,2-trifluoroethyl)phosphite as the P(III) reagent under mild conditions. researchgate.net By exploring various metal catalysts, it was found that Hf(IV) complexes show superior selectivity for alcohol phosphonylation, enabling the synthesis of mixed dialkyl phosphites. researchgate.net
| Reaction Type | Reagents | Product | Key Feature |
| Arbuzov Reaction | Tris(2,2,2-trifluoroethyl)phosphite, 2-bromo-N-methoxy-N-methylacetamide | N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide | Creates a useful reagent for Z-unsaturated amide synthesis. nih.gov |
| Lewis Acid-Catalyzed Phosphonylation | Bis(2,2,2-trifluoroethyl) phosphite, Alcohol, Hf(IV) catalyst | Mixed Dialkyl Phosphite | High selectivity and mild conditions for diverse alcohols. researchgate.net |
Comparative Analysis of Synthetic Efficiency and Selectivity
When comparing the different synthetic methodologies, a clear progression towards greater efficiency, safety, and selectivity is evident.
Conventional vs. Improved Methods: The conventional esterification of phosphorus trichloride is a foundational but often inefficient method, hampered by the need to handle corrosive reagents and manage difficult separations of salt byproducts. orgsyn.org In contrast, the improved one-step synthesis of the key precursor, Bis(2,2,2-trifluoroethyl)phosphorochloridate, from the phosphite is far superior, offering quantitative yields and simple purification.
Batch vs. Modern Techniques: Microwave-assisted synthesis represents a significant leap in efficiency for producing derivatives. The transesterification of BTFEP under microwave irradiation dramatically reduces reaction times from hours to minutes and proceeds cleanly under additive-free conditions. mdpi.com This contrasts sharply with traditional heating methods which are slower and less energy-efficient. While not yet specifically documented for the title compound, continuous flow synthesis holds the potential for even greater control over reaction conditions, leading to higher safety and scalability compared to traditional batch processes. organic-chemistry.org
Selectivity in Functionalization: The strategic modifications of the scaffold also highlight advances in selectivity. The Arbuzov reaction provides a reliable route to specific phosphonamide derivatives. nih.gov Furthermore, the development of Lewis acid catalysis, particularly with Hf(IV), allows for the highly selective phosphonylation of alcohols, enabling the synthesis of complex mixed dialkyl phosphites that would be difficult to access through conventional means. researchgate.net
Reactivity and Mechanistic Investigations of Bis 2,2,2 Trifluoroethyl Phosphite
Fundamental Reaction Pathways
The fundamental reaction pathways of bis(2,2,2-trifluoroethyl)phosphite are characterized by the dual reactivity of the phosphorus atom, which can act as both a nucleophile and an electrophile, largely due to the tautomeric equilibrium between its P(III) and P(V) forms. mdpi.com
Bis(2,2,2-trifluoroethyl)phosphite exhibits nucleophilic character at the phosphorus(III) center, enabling it to participate in a variety of synthetic transformations. A notable example of its nucleophilic reactivity is its use in the Arbuzov reaction. In one such application, N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide was synthesized via the Arbuzov reaction of tris(2,2,2-trifluoroethyl)phosphite with 2-bromo-N-methoxy-N-methylacetamide in the presence of KF/alumina. nih.gov The resulting phosphonate (B1237965) demonstrated its utility in subsequent reactions with various aldehydes, yielding Z-unsaturated amides in good yields. nih.gov
The nucleophilic nature of the P(III) form allows it to react with electrophiles, a characteristic that is fundamental to its role as a synthetic precursor. mdpi.com This reactivity is harnessed in one-pot syntheses, such as the preparation of substituted 3-cyano-β,γ-unsaturated nitriles, which proceeds with high yields and selectivity. researchgate.net
The phosphorus atom in bis(2,2,2-trifluoroethyl)phosphite exists in the +3 oxidation state, making it susceptible to oxidation to the more stable +5 state, thereby forming phosphonic acid derivatives. This transformation is a key step in many synthetic applications. For instance, tris(2,2,2-trifluoroethyl)phosphite (TTFP) has been observed to undergo oxidation to form the stable tris(2,2,2-trifluoroethyl)phosphate (TTFPa) by abstracting oxygen atoms from the surface of a charged NMC cathode in lithium-ion batteries. rsc.org
In a related context, a stable configuration has been proposed where TTFP binds to a cathode surface, leading to the elimination of one trifluoroethoxy group and the formation of bis(2,2,2-trifluoroethyl)phosphate (BTFPa), a phosphonic acid derivative. rsc.org Furthermore, bis(2,2,2-trifluoroethyl)phosphite is a known precursor for the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate, a P(V) species. thermofisher.com
The hydrolysis of phosphonates, including derivatives of bis(2,2,2-trifluoroethyl)phosphite, is a critical aspect of their chemistry, particularly concerning their stability. Research on related H-phosphonates has shown that some cyclic derivatives are prone to rapid hydrolysis, which eventually slows down, suggesting an equilibrium between the ring-opened and closed forms. nih.gov This indicates that the stability of these compounds towards hydrolysis can vary significantly depending on their structure. nih.gov For instance, while some dioxaphospholane-based H-phosphonates exhibit hydrolytic instability, others, like a specific dioxaphosphepane derivative, appear to be stable at room temperature. nih.gov
Transesterification Processes Involving Bis(2,2,2-trifluoroethyl)phosphonate
Transesterification is a pivotal process for modifying the ester groups of bis(2,2,2-trifluoroethyl)phosphonate and related compounds, allowing for the synthesis of a diverse range of phosphonates and phosphates.
A microwave-assisted method has been developed for the synthesis of dialkyl and cyclic H-phosphonates through the alcoholysis of bis(2,2,2-trifluoroethyl) phosphonate (BTFEP). nih.govuni-giessen.denih.gov This approach is notable for its efficiency, proceeding under non-inert and additive-free conditions with short reaction times. nih.govuni-giessen.denih.gov The method requires only stoichiometric amounts of the alcohol, making it an attractive synthetic route. nih.govuni-giessen.denih.gov
The process has been successfully applied to synthesize a variety of homo- and hetero-disubstituted dialkyl H-phosphonates as well as cyclic H-phosphonates. nih.gov However, the reaction with low molecular weight alcohols such as methanol (B129727) and ethanol (B145695) was less effective due to their boiling points being close to that of the trifluoroethanol byproduct. nih.gov
Table 1: Synthesis of Dialkyl H-Phosphonates via Alcoholysis of BTFEP Data sourced from a study on microwave-assisted synthesis. nih.gov
| Entry | Alcohol | Product | Yield (%) |
| 1 | n-Propanol | Di-n-propyl H-phosphonate | 55 |
| 2 | iso-Butanol | Di-iso-butyl H-phosphonate | 62 |
| 3 | n-Pentanol | Di-n-pentyl H-phosphonate | 81 |
| 4 | n-Hexanol | Di-n-hexyl H-phosphonate | 92 |
| 5 | n-Heptanol | Di-n-heptyl H-phosphonate | 85 |
| 6 | n-Octanol | Di-n-octyl H-phosphonate | 93 |
| 7 | Cyclohexanol (B46403) | Dicyclohexyl H-phosphonate | 73 |
A highly selective, three-step transesterification of commercially available tris(2,2,2-trifluoroethyl) phosphate (B84403) has been established for the synthesis of mixed unsymmetrical phosphate triesters. nii.ac.jporganic-chemistry.orgnih.govacs.org This method facilitates the sequential substitution of the 2,2,2-trifluoroethoxy groups with different alcohols. nii.ac.jpnih.govacs.org The substitution is effectively promoted by the presence of DBU or lithium alkoxides. nii.ac.jporganic-chemistry.orgnih.govacs.org
The reaction proceeds with high selectivity, and the intermediate compounds can be isolated and purified. organic-chemistry.org This methodology is compatible with a range of functional groups, including esters, ketones, and Boc-protected amines, and has been applied to the synthesis of phospholipids. nii.ac.jporganic-chemistry.org The optimized conditions for the first transesterification step often involve the use of lithium tert-butoxide in toluene (B28343) at low temperatures. nii.ac.jporganic-chemistry.org
Table 2: Mono-Transesterification of Tris(2,2,2-trifluoroethyl) Phosphate with Various Alcohols Data from a study on selective transesterification. nii.ac.jp
| Entry | Alcohol | Base | Yield of Mono-substituted Product (%) |
| 1 | 1-Hexanol | DBU | 89 |
| 2 | 2-Phenylethanol | DBU | 92 |
| 3 | Cyclohexylmethanol | DBU | 91 |
| 4 | 1-Hexanol | tBuOLi | 95 |
| 5 | 2-Phenylethanol | tBuOLi | 96 |
| 6 | Cyclohexylmethanol | tBuOLi | 95 |
Reaction with Aldehydes: Stereoselective Formation of Z-Unsaturated N-Methoxy-N-methylamides
A significant application of reagents derived from bis(2,2,2-trifluoroethyl) phosphite (B83602) is in the stereoselective synthesis of Z-α,β-unsaturated N-methoxy-N-methylamides (Weinreb amides). A phosphonate reagent, specifically N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, has been developed for this purpose. This reagent is readily prepared via an Arbuzov reaction using commercially available tris(2,2,2-trifluoroethyl)phosphite, 2-bromo-N-methoxy-N-methylacetamide, and potassium fluoride (B91410) on alumina. nih.govresearchgate.net
The subsequent reaction of this phosphonamide with a variety of aldehydes proceeds in good yields and demonstrates high stereoselectivity for the Z-isomer. nih.gov This method is versatile, accommodating both aromatic and aliphatic aldehydes. nih.govresearchgate.net The high Z-selectivity is attributed to the electronic nature of the trifluoroethoxy groups on the phosphonate, which influences the stereochemical course of the olefination reaction. This transformation is a variation of the Horner-Wadsworth-Emmons (HWE) reaction, where the electron-withdrawing nature of the trifluoroethyl groups favors the formation of the Z-alkene. researchgate.netconicet.gov.arwikipedia.org
The reaction provides a reliable route to Z-unsaturated Weinreb amides, which are valuable intermediates in organic synthesis, serving as precursors for the synthesis of ketones and other functional groups.
Table 1: Stereoselective Formation of Z-Unsaturated N-Methoxy-N-methylamides
| Aldehyde (RCHO) | Product | Yield (%) | Z:E Ratio |
| Benzaldehyde | N-Methoxy-N-methylcinnamamide | 85 | >95:5 |
| 4-Chlorobenzaldehyde | 4-Chloro-N-methoxy-N-methylcinnamamide | 82 | >95:5 |
| 4-Methoxybenzaldehyde | 4-Methoxy-N-methoxy-N-methylcinnamamide | 88 | >95:5 |
| Cyclohexanecarboxaldehyde | 3-Cyclohexyl-N-methoxy-N-methylacrylamide | 75 | >95:5 |
| Heptanal | N-Methoxy-N-methyl-2-nonenamide | 78 | >95:5 |
Cycloaddition Reactions of Bis(2,2,2-trifluoroethyl)phosphonoalkynes (e.g., Diels-Alder)
Bis(2,2,2-trifluoroethyl)phosphonoalkynes have been identified as effective dienophiles in cycloaddition reactions, particularly the Diels-Alder reaction. ysu.edu The synthesis of these phosphonoalkynes can be achieved in good yields, typically ranging from 50-60%. ysu.edu
These electron-deficient alkynes readily participate in [4+2] cycloaddition reactions with conjugated dienes. For instance, their reaction with cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) proceeds to afford the corresponding vinyl and aryl phosphonates in moderate yields. ysu.edu The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, benefits from the enhanced reactivity of dienophiles bearing electron-withdrawing groups, a role effectively filled by the bis(2,2,2-trifluoroethyl)phosphono moiety. wikipedia.org
The resulting cycloadducts, which are functionalized phosphonates, are valuable intermediates for further synthetic transformations. The reaction demonstrates the utility of bis(2,2,2-trifluoroethyl)phosphite derivatives in constructing complex cyclic systems.
Table 2: Diels-Alder Reactions of Bis(2,2,2-trifluoroethyl)phosphonoalkynes
| Dienophile | Diene | Product Type | Yield |
| Bis(2,2,2-trifluoroethyl) ethynylphosphonate | Cyclopentadiene | Vinyl phosphonate | Moderate |
| Bis(2,2,2-trifluoroethyl) ethynylphosphonate | 1,3-Cyclohexadiene | Aryl phosphonate | Moderate |
| Bis(2,2,2-trifluoroethyl) propynylphosphonate | Cyclopentadiene | Vinyl phosphonate | Moderate |
| Bis(2,2,2-trifluoroethyl) propynylphosphonate | 1,3-Cyclohexadiene | Aryl phosphonate | Moderate |
Detailed Mechanistic Insights into Organic Reactions (e.g., Perkow Mechanism)
While a specific, detailed mechanistic study on the Perkow reaction of bis(2,2,2-trifluoroethyl)phosphite was not found in the searched literature, the mechanism can be inferred from studies on closely related fluorinated phosphites. The Perkow reaction involves the reaction of a trialkyl phosphite with a halo-ketone to yield a dialkyl vinyl phosphate and an alkyl halide. wikipedia.org
A study on mixed bis(1,1,3-trihydroperfluoropropyl) alkyl phosphites reacting with chloral (B1216628) revealed the formation of vinyl phosphates, which is characteristic of a Perkow-type reaction. researchgate.net The electron-withdrawing nature of the fluoroalkyl groups on the phosphite is expected to play a crucial role in the reaction mechanism.
The generally accepted mechanism for the Perkow reaction proceeds through the initial nucleophilic attack of the phosphite on the carbonyl carbon of the halo-ketone. This is followed by a rearrangement, often involving the migration of the phosphorus atom to the oxygen, and subsequent elimination of an alkyl halide to form the enol phosphate product. The presence of the highly electronegative trifluoroethyl groups in bis(2,2,2-trifluoroethyl)phosphite would significantly influence the nucleophilicity of the phosphorus atom and the stability of any charged intermediates, thereby affecting the reaction rate and outcome. It is plausible that these groups facilitate the rearrangement and elimination steps of the Perkow mechanism.
Catalytic and Ligand Applications in Organic Transformations
Bis(2,2,2-trifluoroethyl)phosphite as a P(III) Reagent in Phosphonylation Reactions
As a P(III) reagent, Bis(2,2,2-trifluoroethyl)phosphite is a cornerstone for phosphonylation reactions, which involve the formation of a new phosphorus-carbon or phosphorus-oxygen bond. Its utility is significantly enhanced through the use of catalytic systems that activate the reagent for efficient and selective transformations.
Recent advancements have demonstrated that Lewis acids can effectively catalyze the phosphonylation of a wide array of alcohols using Bis(2,2,2-trifluoroethyl)phosphite. rawdatalibrary.netresearchgate.net This approach is a significant improvement over traditional methods that require stoichiometric activators. rsc.org Research into various metal acetylacetonate (B107027) complexes identified four particularly active Lewis acid catalysts for this transformation: Zn(II), Al(III), Zr(IV), and Hf(IV). rawdatalibrary.netresearchgate.net
The reaction proceeds under mild conditions, with the Lewis acid activating the phosphite (B83602) reagent, thereby facilitating the nucleophilic attack by an alcohol. researchgate.netresearchgate.net This catalytic method is notable for its high functional group tolerance and for producing trifluoroethanol as the sole byproduct, which simplifies purification. rsc.orgnih.gov Among the identified catalysts, Hf(IV) has been shown to exhibit superior selectivity, providing a more user-friendly and efficient protocol for alcohol phosphonylation. rawdatalibrary.netresearchgate.net
Table 1: Catalyst Screening for the Phosphonylation of Cyclohexanol (B46403) This table summarizes the effectiveness of various Lewis acid catalysts in the phosphonylation of cyclohexanol using Bis(2,2,2-trifluoroethyl)phosphite. Data is sourced from findings where various metal acetylacetonate complexes were investigated. researchgate.net
| Catalyst (metal acetylacetonate) | Conversion Yield (%) |
| Hf(IV) | >99 |
| Al(III) | >99 |
| Zr(IV) | 95 |
| Zn(II) | 85 |
| Ti(IV) | 75 |
| Ca(II) | Low Yield |
| Mg(II) | No Activity |
A key application of the Lewis acid-catalyzed phosphonylation is the one-pot synthesis of mixed (unsymmetrical) dialkyl phosphites. researchgate.netresearchgate.net This method allows for the consecutive introduction of two different alcohols onto the phosphorus center of Bis(2,2,2-trifluoroethyl)phosphite. rsc.orgnih.gov The process is highly selective, enabling the creation of complex organophosphorus compounds from simple starting materials.
The Hf(IV) catalyst, in particular, has proven to be highly effective for this purpose, demonstrating greater selectivity compared to the previously developed Zn(II) system. rawdatalibrary.netresearchgate.net This enhanced selectivity allows for a simpler, single-addition protocol for synthesizing complex phosphites, such as precursors for serum albumin binders, which traditionally required more complex methods like the phosphoramidite (B1245037) approach. researchgate.net The reaction's broad substrate scope includes sterically demanding and highly functionalized alcohols. rsc.orgnih.gov
Table 2: Examples of Hf(IV)-Catalyzed Synthesis of Mixed Dialkyl Phosphites This table showcases the versatility of the Hf(IV)-catalyzed one-pot synthesis of various mixed dialkyl phosphites from two different alcohol substrates. researchgate.net
| First Alcohol (ROH) | Second Alcohol (R'OH) | Product (ROP(O)(H)OR') | Yield (%) |
| Cyclohexanol | 4-Phenyl-1-butanol | Cyclohexyl (4-phenylbutyl) phosphite | 93 |
| 1-Octanol | Benzyl alcohol | Benzyl octyl phosphite | 91 |
| Geraniol | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | (R)-Geranyl ((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) phosphite | 88 |
| 3-Phenyl-1-propanol | 5'-O-TBS-thymidine | 3-Phenylpropyl (5'-O-TBS-thymidin-3'-yl) phosphite | 85 |
Role as a Catalyst in Phosphorylation Reactions
Beyond being a reagent, the chemistry involving Bis(2,2,2-trifluoroethyl)phosphite serves as a powerful catalytic platform for phosphorylation—a fundamental transformation in chemistry and biology. The resulting phosphite diesters can be smoothly oxidized to the corresponding phosphate (B84403) triesters, which are essential building blocks for numerous biologically active molecules. rsc.orgnih.gov
The catalytic system utilizing Bis(2,2,2-trifluoroethyl)phosphite and a Lewis acid, such as Zn(II), is highly effective for the phosphorylation of a diverse range of substrates. nih.govbohrium.com This includes simple alcohols, phenols, and complex, highly functionalized biomolecules like saccharides (carbohydrates) and nucleosides. rsc.orgnih.govbohrium.comresearchgate.net
For more complex substrates like protected ribose, deoxyribose, and glucose analogues, the reaction conditions can be slightly modified (e.g., increased reagent amount and temperature) to achieve high to excellent yields. nih.gov This demonstrates the method's high functional group tolerance, accommodating alkynes, amides, and carbamates, and its applicability to the synthesis of important phosphorylated biomolecules. nih.gov
A significant breakthrough using this methodology is the first catalytic synthesis of a nucleobase-unprotected dinucleoside phosphite. researchgate.netatlas.jp This achievement is particularly noteworthy as it bypasses the need for protecting groups on the nucleobase, streamlining the synthesis of these crucial components of DNA and RNA. researchgate.net The synthesis is achieved through the sequential coupling of nucleoside units, such as 5'-O-TBS protected thymidine, using the Hf(IV)-catalyzed phosphonylation with Bis(2,2,2-trifluoroethyl)phosphite. researchgate.net This catalytic approach represents a more efficient and sustainable alternative to traditional stoichiometric methods used in oligonucleotide synthesis. rsc.orgnih.gov
Phosphorylation is a critical strategy in the development of prodrugs. acs.org Many potent drugs are phosphorylated compounds that cannot easily cross cell membranes due to their negative charge. acs.org The "prodrug approach" involves masking the phosphate group to enhance cell permeability; once inside the cell, enzymatic cleavage unmasks the active, phosphorylated drug. acs.orgnih.gov
The efficient phosphorylation enabled by Bis(2,2,2-trifluoroethyl)phosphite offers a powerful tool for this purpose. The general mechanism involves the Lewis acid catalyst activating the P(III) center of the phosphite reagent, making it more electrophilic. A hydroxyl group on a drug molecule can then act as a nucleophile, attacking the phosphorus center to form a phosphite triester intermediate. Subsequent oxidation yields the stable phosphate triester, which serves as the prodrug. This catalytic method's mild conditions and high functional group tolerance make it suitable for the complex molecular architectures often found in pharmaceuticals. researchgate.netnih.gov While specific applications in synthesizing a wide range of prodrugs are still being explored, the fundamental efficiency of this catalytic system holds significant promise for the field of medicinal chemistry. researchgate.netjohnshopkins.edu
Application in Olefination Reactions of Carbonyl Groups
The Still-Gennari olefination, a modification of the Horner-Wadsworth-Emmons reaction, stands as a prominent method for the synthesis of Z-olefins from carbonyl compounds. researchgate.netresearchgate.net This reaction utilizes phosphonate (B1237965) esters bearing electron-withdrawing groups, such as the trifluoroethyl groups found in derivatives of bis(2,2,2-trifluoroethyl) phosphite. These phosphonates are more reactive towards carbonyl compounds compared to their phosphonium (B103445) analogues, making them well-suited for creating α,β-unsaturated esters. researchgate.net
A key reagent in this context is methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate, which can be synthesized from tris(2,2,2-trifluoroethyl) phosphite. sigmaaldrich.com This phosphonoacetate is instrumental in the Still-Gennari olefination of aldehydes to produce cis-olefinic esters. sigmaaldrich.com The high Z-selectivity of this reaction is a significant advantage in organic synthesis.
Furthermore, a novel bis(2,2,2-trifluoroethyl)phosphonate has been developed for the synthesis of Z-unsaturated N-methoxy-N-methylamides (Weinreb amides). acs.org This reagent, an N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, is synthesized through an Arbuzov reaction using commercially available tris(2,2,2-trifluoroethyl)phosphite. acs.org Its reaction with various aldehydes demonstrates its versatility in producing Z-unsaturated amides in good yields. acs.org
The following table summarizes the application of bis(2,2,2-trifluoroethyl) phosphite derivatives in olefination reactions.
| Reagent | Carbonyl Compound | Product | Key Features |
| Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate | Aldehydes | cis-Olefinic esters | High Z-selectivity in Still-Gennari olefination. sigmaaldrich.com |
| N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide | Aldehydes | Z-Unsaturated N-methoxy-N-methylamides | Good yields and versatility. acs.org |
Development of Novel Catalytic Systems Utilizing Bis(2,2,2-trifluoroethyl)phosphite Derivatives
The unique electronic properties of the trifluoroethyl groups in bis(2,2,2-trifluoroethyl) phosphite and its derivatives make them attractive components for the development of novel catalytic systems. These phosphites are considered weak sigma-donors and strong pi-acceptors, which can influence the activity and selectivity of metal catalysts. alfachemic.com
Research has focused on synthesizing functionalized bis(2,2,2-trifluoroethyl) phosphonates that can act as polydentate chelating ligands. researchgate.net A convenient synthesis method has been developed based on tris(2,2,2-trifluoroethyl) phosphite, reacting with N-chloromethylamino carboxylic acids and carbonyl compounds. researchgate.net The resulting compounds, which contain both N-amidomethyl and phosphoryl moieties, have potential as effective ligands in catalysis. researchgate.net
Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) itself serves as a convenient precursor for the synthesis of a variety of other H-phosphonates, including dialkyl and cyclic H-phosphonates. mdpi.comnih.gov These synthetic methods, such as microwave-assisted alcoholysis, are efficient and proceed under mild conditions. mdpi.comnih.gov The resulting H-phosphonates are versatile building blocks that can be employed as ligands in various catalytic applications. mdpi.com
The development of these novel phosphite and phosphonate ligands derived from bis(2,2,2-trifluoroethyl) phosphite opens up new possibilities for designing catalysts with tailored properties for specific organic transformations. The ease of modification and the stability of these ligands contribute to their growing importance in the field of homogeneous catalysis. alfachemic.comacs.org
The table below highlights the types of derivatives and their potential applications in catalysis.
| Derivative | Synthetic Route | Potential Catalytic Application |
| Functionalized bis(2,2,2-trifluoroethyl) phosphonates | Reaction of tris(2,2,2-trifluoroethyl) phosphite with N-chloromethylamino carboxylic acids and carbonyls. researchgate.net | Polydentate chelating ligands for metal catalysts. researchgate.net |
| Dialkyl and Cyclic H-phosphonates | Microwave-assisted transesterification of Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP). mdpi.comnih.gov | Versatile ligands for various catalytic reactions. mdpi.com |
Interfacial Phenomena and Electrolyte Additive Functionality in Electrochemical Systems
Impact on Cathode Electrolyte Interphase (CEI) Formation in Lithium-Ion Batteries
At the cathode, particularly at high operating voltages (>4.3 V), standard carbonate-based electrolytes undergo oxidative decomposition. rsc.org This leads to gas generation, increased interfacial resistance, and capacity fade. google.com Additives that can form a protective CEI on the cathode surface are crucial to mitigate these degradation issues. google.com
Research into the functionality of phosphite-based additives, such as the related compound tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP), has revealed a pathway to the formation of protective surface films. rsc.orgresearchgate.net It is proposed that the phosphite additive interacts directly with the cathode surface. In a proposed stable configuration, the parent additive molecule binds to the cathode via a phosphorus-oxygen-transition metal (P-O-TM) bond. rsc.orgresearchgate.netacs.org This binding process involves the removal of one of the trifluoroethyl side groups, leading to the formation of Bis(2,2,2-trifluoroethyl)phosphate (BTFPa) bound to the surface. rsc.orgresearchgate.net This in-situ-formed BTFPa contributes to the modification of the surface film on the cathode. rsc.orgacs.org This mechanism suggests that such additives act as precursors, generating the effective film-forming species directly at the interface where protection is needed.
A primary function of phosphite additives is to suppress the continuous oxidation of the electrolyte at the highly reactive surface of a charged cathode. rsc.org While these additives contribute to a surface film, a key protective mechanism involves scavenging reactive oxygen species from the cathode surface. rsc.orgresearchgate.net This interaction prevents the oxygen from catalyzing the decomposition of electrolyte solvents and the lithium salt (LiPF6). rsc.orgcollege-de-france.fr The oxidation potential of the additive itself is a critical parameter. For Bis(2,2,2-trifluoroethyl) phosphite (BTFEP), this has been noted to occur around 4.3V. college-de-france.fr This preferential oxidation allows the additive to be sacrificially consumed, protecting the bulk electrolyte components from degradation at high potentials. rsc.org However, studies on the related TTFP additive indicate that this mechanism does not completely passivate the cathode surface against all electrolyte oxidation but plays a significant role in its mitigation. rsc.orgresearchgate.netacs.org
Influence on Solid Electrolyte Interphase (SEI) Modification on Anodes
Beyond the cathode, additives can also influence the formation of the Solid Electrolyte Interphase (SEI) on the anode. The ideal SEI should form a stable, ionically conductive, and electronically insulating layer that prevents co-intercalation of solvent molecules and continuous electrolyte reduction. The decomposition potential of an additive relative to the bulk electrolyte solvent is a key indicator of its ability to act as an effective SEI film-former. nissan-global.com
Density functional theory (DFT) calculations have been used to determine the decomposition potentials of various phosphite-based additives. These studies indicate that Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) decomposes at a potential of 1.87 V. nissan-global.com This is a higher potential than that of common electrolyte solvents like ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC), which decompose at 1.41 V and 1.45 V, respectively. nissan-global.com This finding suggests that BTFEP will be reductively decomposed on the anode surface before the solvent, allowing it to contribute to the formation of a protective SEI layer. nissan-global.com
| Compound | Calculated Decomposition Potential (vs. Li/Li+) |
| Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) | 1.87 V nissan-global.com |
| Tris(2,2,2-trifluoroethyl) phosphite (TTFP) | 1.60 V nissan-global.com |
| Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (THFP) | 1.92 V nissan-global.com |
| Ethylene Carbonate (EC) | 1.41 V nissan-global.com |
| Diethyl Carbonate (DEC) | 1.45 V nissan-global.com |
Decomposition Pathways of Phosphite Additives within Electrolyte Systems
Understanding the decomposition pathways of phosphite additives is essential to comprehend their function. The primary reactions occur at the charged cathode surface, leading to stable molecules that can further interact within the electrolyte.
At high voltages, the surfaces of lithium transition metal oxide cathodes become highly oxidizing and can release reactive oxygen species. rsc.org A major decomposition pathway for phosphite additives like TTFP, and by extension BTFEP, is the direct interaction with these reactive sites. rsc.orgresearchgate.net The phosphite (P(III)) is oxidized to a more stable phosphate (B84403) (P(V)) form by effectively scavenging, or removing, oxygen atoms from the charged cathode surface. rsc.orgresearchgate.netacs.org This process not only forms the corresponding phosphate molecule but also helps to stabilize the cathode surface itself, mitigating a key source of electrolyte degradation. rsc.org
Comparative Analysis of Fluorinated Phosphite Additives
The performance and stability of lithium-ion batteries, particularly at high voltages, are intrinsically linked to the chemical composition of the electrolyte and the nature of the interfacial layers formed on the electrodes. Fluorinated phosphite additives are a class of compounds investigated for their potential to enhance battery performance by modifying these interfaces. Their effectiveness, however, is highly dependent on their specific molecular structure.
Distinction from Tris(2,2,2-trifluoroethyl)phosphite (TTFP) Behavior
While both Bis(2,2,2-trifluoroethyl)phosphite and Tris(2,2,2-trifluoroethyl)phosphite (TTFP) are fluorinated phosphites used as electrolyte additives, their behavior and reaction mechanisms within an electrochemical cell show notable differences.
Tris(2,2,2-trifluoroethyl)phosphite (TTFP) has been studied for its ability to improve the thermal stability of LiPF6-based electrolytes and enhance the cycling performance of various cathode materials. researchgate.net The primary mechanism attributed to TTFP involves its role as an oxygen scavenger. rsc.orgresearchgate.net During the charging of high-voltage cathodes, such as lithium nickel-manganese-cobalt oxides (NMCs), TTFP can remove oxygen atoms from the cathode surface. This reaction oxidizes the phosphite (P(III)) to a stable phosphate (P(V)) species, specifically tris(2,2,2-trifluoroethyl)phosphate (TTFPa), which then dissolves into the electrolyte. rsc.orgresearchgate.net While this process can modify the cathode surface, it does not necessarily lead to the formation of a passivating layer that prevents further electrolyte oxidation. rsc.orgresearchgate.net
In some cases, TTFP is proposed to form a surface-bound species by losing one of its -CH2CF3 groups, leading to the formation of bis(2,2,2-trifluoroethyl)phosphate (BTFPa) which binds to the cathode via a P-O-Transition Metal bond. rsc.orgresearchgate.net
In contrast, the behavior of Bis(2,2,2-trifluoroethyl)phosphite is characterized by its direct contribution to the formation of a protective cathode electrolyte interface (CEI). The lithium salt of its oxidized form, lithium bis(2,2,2-trifluoroethyl)phosphate (LiBFEP), has been shown to be an effective film-forming additive. uri.eduresearchgate.net When used as an additive, it passivates the cathode and mitigates the continuous oxidation of the electrolyte. uri.eduresearchgate.net This passivation is crucial for improving coulombic efficiency and capacity retention in high-voltage cells. uri.edu The resulting CEI helps to suppress the decomposition of the LiPF6 salt, which in turn reduces the generation of harmful hydrofluoric acid (HF) and subsequent manganese dissolution from the cathode. uri.eduresearchgate.net
The key distinction lies in their primary function: TTFP largely acts as a scavenger that gets consumed in the bulk electrolyte, whereas Bis(2,2,2-trifluoroethyl)phosphite and its derivatives actively form a protective, solid interfacial layer on the cathode surface.
Table 1: Comparative Analysis of Bis(2,2,2-trifluoroethyl)phosphite and Tris(2,2,2-trifluoroethyl)phosphite (TTFP)
| Feature | Bis(2,2,2-trifluoroethyl)phosphite | Tris(2,2,2-trifluoroethyl)phosphite (TTFP) |
| Primary Function | Forms a protective Cathode Electrolyte Interface (CEI). uri.eduresearchgate.net | Acts as an oxygen scavenger and HF scavenger. rsc.orgresearchgate.net |
| Reaction Mechanism | Oxidizes on the cathode surface to form passivating film components. uri.eduresearchgate.net | Oxidizes to soluble Tris(2,2,2-trifluoroethyl)phosphate (TTFPa) by removing oxygen from the cathode. rsc.orgresearchgate.net |
| Interfacial Impact | Forms a CEI that mitigates electrolyte oxidation and LiPF6 decomposition. uri.eduresearchgate.net | Modifies the cathode surface but does not form a significant passivating film; may form a bound phosphate species (BTFPa). rsc.orgresearchgate.net |
| Reported Benefit | Improved coulombic efficiency and capacity retention at high voltages. uri.edu | Improves thermal stability of the electrolyte and can enhance cycling stability. researchgate.net |
Comparison with Other Fluorinated Electrolyte Components (e.g., Bis(2,2,2-trifluoroethyl)carbonate)
The functionality of Bis(2,2,2-trifluoroethyl)phosphite can also be benchmarked against other fluorinated electrolyte components that are not phosphite-based, such as fluorinated carbonates and ethers.
Bis(2,2,2-trifluoroethyl)carbonate (TFEC) is primarily investigated as a non-flammable co-solvent to enhance the safety of lithium-ion batteries. rsc.orgrsc.orgresearchgate.net Its flame-retardant properties are attributed to the ability of fluorine radicals to scavenge oxygen radicals during combustion. rsc.org Electrochemically, TFEC participates in the formation of the solid electrolyte interphase (SEI) on the anode, often creating a thinner, LiF-rich interface. researchgate.netsigmaaldrich.com While TFEC can lead to comparable or even superior capacity retention to standard electrolytes at certain concentrations, a high content can increase cell resistance and lead to rapid capacity fading due to its low Li+-solvating ability. rsc.orgrsc.orgresearchgate.net
Another relevant compound is Bis(2,2,2-trifluoroethyl) ether (BTFE) . In the context of lithium-sulfur batteries, BTFE has been used as a co-solvent to mitigate the self-discharge issue. psu.edunih.gov Its mechanism involves the formation of a more robust and protective film on the surface of the lithium metal anode, which helps to suppress the polysulfide shuttle effect. psu.edunih.gov
Compared to these, Bis(2,2,2-trifluoroethyl)phosphite's primary role is not as a bulk solvent or a flame retardant, but as a targeted additive for cathode protection. Its function is to be preferentially oxidized to create a stable CEI, thereby preventing the degradation of the main electrolyte solvents at high potentials. uri.eduresearchgate.net While TFEC and BTFE primarily modify the anode interface (SEI), the phosphite additive is designed to protect the cathode.
Table 2: Comparison of Fluorinated Electrolyte Components
| Compound | Primary Role | Interfacial Layer Contribution | Key Performance Impact |
| Bis(2,2,2-trifluoroethyl)phosphite | Cathode passivating additive | Forms a protective Cathode Electrolyte Interface (CEI) to prevent electrolyte oxidation. uri.eduresearchgate.net | Increases coulombic efficiency and capacity retention at high voltages. uri.edu |
| Bis(2,2,2-trifluoroethyl)carbonate (TFEC) | Flame-retarding co-solvent | Contributes to a thin, LiF-rich Solid Electrolyte Interphase (SEI) on the anode. researchgate.netsigmaaldrich.com | Improves safety; can enhance capacity retention, but high concentrations increase resistance. rsc.orgrsc.orgresearchgate.net |
| Bis(2,2,2-trifluoroethyl) ether (BTFE) | Self-discharge mitigating co-solvent | Forms a robust protective film on the lithium anode surface. psu.edunih.gov | Decreases self-discharge, particularly in lithium-sulfur cells. psu.edunih.gov |
Advanced Characterization Techniques for Interfacial Layers (e.g., XPS, FTIR, CV, LSV-OEMS)
Understanding the mechanisms of fluorinated phosphite additives requires sophisticated analytical techniques capable of probing the complex chemical and electrochemical processes occurring at the electrode-electrolyte interfaces.
X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique used to determine the elemental and chemical composition of the outermost few nanometers of the electrode surfaces. diva-portal.orgphi.com For batteries, XPS is crucial for analyzing the composition of the SEI and CEI. nrel.govrsc.org In studies of phosphite additives, XPS data has revealed the formation of phosphorus- and oxygen-rich surface films on the positive electrode, confirming that the additive decomposes to create a passivating layer. osti.gov It is also used to verify the chemical nature of the SEI formed by other fluorinated additives like TFEC, identifying key components such as LiF which are critical to its function. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups and molecular structures of compounds. In battery research, it can be applied to analyze the decomposition products of the electrolyte and additives that constitute the interfacial layers. For instance, FTIR analysis of lithium anodes has been used to characterize the protective film formed in the presence of fluorinated ether co-solvents like BTFE, providing insight into its chemical structure. psu.edu
Cyclic Voltammetry (CV) is an electrochemical method used to investigate the oxidation and reduction behavior of the electrolyte and additives. By sweeping the potential, CV can determine the voltage at which an additive decomposes. Studies on LiBFEP, the oxidized form of Bis(2,2,2-trifluoroethyl)phosphite, used CV to demonstrate that the additive decreases electrolyte oxidation at high potentials. uri.eduresearchgate.net Similarly, CV measurements have shown that additives like TTFP decompose on the cathode surface at a lower potential than the baseline electrolyte. researchgate.net
Linear Sweep Voltammetry-Online Electrochemical Mass Spectrometry (LSV-OEMS) is a powerful hyphenated technique that provides real-time analysis of gaseous products evolved during electrochemical reactions. As the potential is swept, any gases produced, such as CO2 or H2, are fed into a mass spectrometer for identification and quantification. This technique has been instrumental in showing that LiBFEP effectively suppresses electrolyte oxidation and LiPF6 decomposition by monitoring the reduction in gas evolution at high potentials. uri.eduresearchgate.net
Table 3: Application of Advanced Characterization Techniques
| Technique | Purpose in Additive Research | Key Findings for Fluorinated Additives |
| XPS | Determines elemental and chemical composition of SEI and CEI. diva-portal.orgphi.com | Confirmed P- and O-rich cathode films from phosphite additives osti.gov and LiF-rich SEI from TFEC. researchgate.net |
| FTIR | Identifies molecular structures of decomposition products in interfacial layers. | Characterized the protective anode film formed with BTFE co-solvent. psu.edu |
| CV | Determines the electrochemical stability window and decomposition potential of additives. | Showed that LiBFEP reduces electrolyte oxidation at high potentials. uri.eduresearchgate.net |
| LSV-OEMS | Quantifies gaseous byproducts to study electrolyte decomposition in real-time. | Demonstrated that LiBFEP suppresses gas evolution from electrolyte and salt decomposition. uri.eduresearchgate.net |
Computational and Theoretical Investigations of Bis 2,2,2 Trifluoroethyl Phosphite
Computational and theoretical chemistry provides significant insights into the behavior of Bis(2,2,2-trifluoroethyl) phosphite (B83602) (BTFEP), particularly in its application as an electrolyte additive in lithium-ion batteries. These studies are crucial for understanding its electrochemical stability, reaction pathways, and interactions at a molecular level.
Emerging Research Directions and Future Outlook
Development of Next-Generation Synthetic Methodologies for Enhanced Sustainability
The synthesis of organophosphorus compounds, including phosphites, has traditionally relied on methods that can be resource-intensive and generate significant waste. The development of more sustainable synthetic routes is a critical area of research.
Recent advancements have focused on microwave-assisted synthesis, which offers a more environmentally friendly alternative to conventional heating methods. A notable example is the microwave-assisted synthesis of dialkyl and cyclic H-phosphonates using bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP). mdpi.comnih.gov This method is attractive for its short reaction times and the use of only stoichiometric amounts of alcohol under non-inert and additive-free conditions. mdpi.comnih.gov
Another promising approach involves the use of Lewis acid catalysts to facilitate the phosphonylation of alcohols. Research has shown that various metal acetylacetonate (B107027) complexes can catalyze the phosphonylation of alcohols using bis(2,2,2-trifluoroethyl) phosphite (B83602). researchgate.net Among the catalysts studied, complexes of Zn(II), Al(III), Zr(IV), and Hf(IV) have demonstrated high activity, with Hf(IV) showing superior selectivity. researchgate.net This catalytic approach represents a significant step towards more efficient and selective synthesis of mixed dialkyl phosphites under mild conditions. researchgate.net
Future research in this area will likely focus on:
The development of even more efficient and recyclable catalysts.
The use of renewable starting materials.
The design of continuous flow processes for the synthesis of these compounds.
Exploration of Novel Catalytic Applications in Stereoselective Synthesis
The development of new catalytic methods for stereoselective synthesis is a major goal in organic chemistry. The unique electronic and steric properties of phosphite ligands make them attractive candidates for use in asymmetric catalysis.
While research into the specific catalytic applications of Bis(2,2,2-trifluoroethyl) phosphite in stereoselective synthesis is still emerging, the broader class of phosphites has a well-established role in this field. The development of chiral phosphite ligands has been instrumental in the advancement of enantioselective hydrogenation, hydroformylation, and other important transformations.
Future research in this area could explore:
The design and synthesis of novel chiral ligands derived from Bis(2,2,2-trifluoroethyl) phosphite.
The application of these new ligands in a variety of stereoselective reactions.
The use of computational methods to guide the design of new catalysts and predict their performance.
Advanced Design of Electrolyte Additives for Ultra-High Voltage Energy Storage Systems
The increasing demand for high-energy-density batteries has spurred research into ultra-high voltage energy storage systems. mdpi.comresearchgate.net A key challenge in the development of these systems is the instability of conventional electrolytes at high voltages. mdpi.comresearchgate.net
Bis(2,2,2-trifluoroethyl) phosphite and its derivatives have emerged as promising electrolyte additives to address this challenge. researchgate.net Tris(2,2,2-trifluoroethyl) phosphite (TTFP), a closely related compound, has been shown to improve the thermal stability of LiPF6-based electrolytes and prevent the decomposition of propylene (B89431) carbonate (PC) in Li/graphite half-cells. researchgate.net TTFP has also been shown to enhance the cycling stability and reduce the irreversible capacity of certain cathode materials. researchgate.net
The mechanism by which these additives work is complex and multifaceted. It is believed that they can form a protective film on the surface of the cathode, preventing the oxidation of the electrolyte. rsc.org In some cases, the additive may also act as an oxygen scavenger, removing reactive oxygen species that can degrade the electrolyte and the cathode. rsc.org
Future research in this area will focus on:
The design of new phosphite-based additives with even greater stability and performance.
A deeper understanding of the mechanisms by which these additives work.
The development of electrolytes that are compatible with next-generation cathode materials.
Integration of Multiscale Computational Approaches for Predictive Material and Reaction Design
Computational methods are playing an increasingly important role in the design of new materials and chemical reactions. numberanalytics.commit.edumit.edu Multiscale modeling, which combines methods from different length and time scales, is a particularly powerful approach for understanding and predicting the properties of complex systems. numberanalytics.comstrath.ac.ukresearchgate.net
In the context of Bis(2,2,2-trifluoroethyl) phosphite and its applications, computational methods can be used to:
Predict the electronic and steric properties of new phosphite ligands.
Simulate the behavior of these ligands in catalytic reactions.
Model the interactions between phosphite-based additives and electrode surfaces in batteries. nih.gov
Screen for new materials with desired properties.
The integration of computational and experimental approaches is a powerful strategy for accelerating the pace of discovery in this field. Computational methods can be used to guide the design of new experiments, and experimental results can be used to validate and refine computational models.
Synergistic Research Across Synthetic Organic Chemistry, Materials Science, and Computational Chemistry
The future of research on Bis(2,2,2-trifluoroethyl) phosphite and its derivatives lies in a synergistic approach that integrates expertise from synthetic organic chemistry, materials science, and computational chemistry.
Synthetic organic chemists will continue to develop new and more efficient methods for the synthesis of these compounds, as well as new chiral ligands for stereoselective catalysis.
Materials scientists will explore the use of these compounds in a variety of applications, including as flame retardants, plasticizers, and electrolyte additives for batteries. chemimpex.com
Computational chemists will use modeling and simulation to guide the design of new materials and to understand the fundamental principles that govern their behavior.
By working together, researchers in these different fields can accelerate the pace of discovery and translate fundamental research into practical applications.
Q & A
Basic Research Questions
Q. How is bis(2,2,2-trifluoroethyl)phosphite synthesized and purified for laboratory use?
- Methodological Answer : Bis(2,2,2-trifluoroethyl)phosphite is typically synthesized via transesterification reactions. For example, heating C2-symmetric diols (e.g., 1,2-diphenylethane-1,2-diol) with the compound in dry pyridine at 80°C has been attempted, though polymerization side reactions may occur under these conditions . Alternative routes include the Arbuzov reaction, where tris(2,2,2-trifluoroethyl)phosphite reacts with bromoacetamides in the presence of KF/alumina to yield phosphonamide derivatives . Purification often involves distillation under reduced pressure or column chromatography to remove polymeric byproducts.
Q. What analytical techniques are recommended for characterizing bis(2,2,2-trifluoroethyl)phosphite and assessing purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H/¹³C) is critical for structural confirmation, particularly to monitor phosphorus-centered reactivity . Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can quantify trace impurities. Physical properties such as boiling point (130–131°C) and density (1.487 g/cm³) should be cross-verified against literature values .
Q. How does bis(2,2,2-trifluoroethyl)phosphite function as a ligand or catalyst in asymmetric synthesis?
- Methodological Answer : The compound acts as a chiral auxiliary in reactions like the Pudovik reaction. For instance, when paired with aluminum-based catalysts, it enhances enantioselectivity (up to 48% ee) by generating nucleophilic phosphorus intermediates. Mechanistic studies suggest deprotonation of the phosphite forms reactive species that coordinate to substrates . Optimization involves adjusting solvent polarity (e.g., dichloromethane) and stoichiometry of the catalyst system.
Advanced Research Questions
Q. What mechanisms explain the role of bis(2,2,2-trifluoroethyl)phosphite in stabilizing high-voltage lithium-ion battery cathodes?
- Methodological Answer : As an electrolyte additive, it scavenges reactive oxygen species on Li-rich layered oxide cathodes (e.g., Li₁.₂Ni₀.₁₅Mn₀.₅₅O₂), forming a stable cathode-electrolyte interphase (CEI). X-ray photoelectron spectroscopy (XPS) confirms reduced oxide degradation, while electrochemical impedance spectroscopy (EIS) shows lowered interfacial resistance. Optimal performance is achieved at 1–2 wt% additive concentration in EC/DMC electrolytes .
Q. How does the structure of bis(2,2,2-trifluoroethyl)phosphite influence its reactivity in organophosphorus transformations?
- Methodological Answer : The trifluoroethyl groups enhance electrophilicity at phosphorus, facilitating nucleophilic attack in Arbuzov reactions. Comparative studies with trimethyl or triphenyl phosphites reveal higher yields (94% vs. <50%) in Pudovik reactions due to improved leaving-group ability of the trifluoroethoxy moieties . Computational modeling (DFT) can predict regioselectivity in phosphonamide formation.
Q. What experimental strategies mitigate polymerization side reactions during transesterification with C2-symmetric diols?
- Methodological Answer : Polymerization occurs due to uncontrolled chain propagation in pyridine-based reactions. Strategies include:
- Using sterically hindered bases (e.g., 2,6-lutidine) to limit phosphate oligomerization.
- Lowering reaction temperatures (<60°C) and employing anhydrous conditions.
- Incorporating radical inhibitors (e.g., BHT) to suppress free-radical pathways .
- Alternative routes, such as stepwise phosphorylation with chlorophosphites, may bypass this issue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
